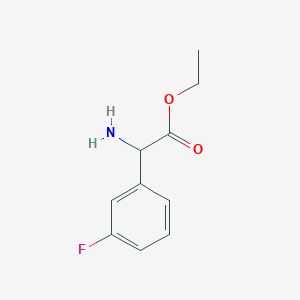

Ethyl 2-amino-2-(3-fluorophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-amino-2-(3-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(3-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3-fluorophenyl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3 |

InChI Key |

DDKWUBPHZZSQHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate: A Technical Guide for Drug Development Professionals

Abstract

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a pivotal building block in contemporary medicinal chemistry, finding extensive application in the synthesis of a diverse array of pharmaceutical agents. The strategic incorporation of a fluorine atom on the phenyl ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings and practical execution of three core synthetic strategies: the Strecker synthesis, reductive amination, and the Bucherer-Bergs reaction followed by hydantoin hydrolysis and esterification. Furthermore, this guide will address the critical aspect of stereocontrol, exploring methodologies for the enantioselective synthesis of this chiral α-amino ester. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific research and development needs.

Introduction: The Significance of Fluorinated Arylglycines

The introduction of fluorine into drug candidates has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-amino-2-(3-fluorophenyl)acetate, a non-natural α-amino acid derivative, serves as a key precursor for the synthesis of complex molecules where the 3-fluorophenylglycine motif is desired. Its strategic importance necessitates robust and scalable synthetic routes to ensure a consistent and high-quality supply for drug discovery and development programs.

This guide will provide a detailed examination of the most pertinent synthetic methodologies, offering insights into the rationale behind experimental choices and providing a framework for the practical implementation of these synthetic pathways.

Racemic Synthesis Strategies

The initial focus of many synthetic campaigns is often the efficient production of the racemic form of the target molecule. These racemic mixtures can be invaluable for initial biological screening and for the development of purification and analytical methods. This section details three classical and reliable methods for the synthesis of racemic ethyl 2-amino-2-(3-fluorophenyl)acetate.

The Strecker Synthesis: A Time-Honored and Versatile Approach

The Strecker synthesis, first reported in 1850, remains one of the most direct and atom-economical methods for the preparation of α-amino acids.[1][2] The reaction proceeds via a three-component condensation of an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5]

Mechanism:

The reaction is initiated by the formation of an imine from 3-fluorobenzaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the target ethyl ester.[3]

Experimental Protocol: Strecker Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate

-

Step 1: α-Aminonitrile Formation:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in methanol at 0-5 °C.

-

A solution of sodium cyanide (1.1 eq) in water is then added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The resulting precipitate, 2-amino-2-(3-fluorophenyl)acetonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Step 2: Hydrolysis and Esterification:

-

The crude α-aminonitrile is suspended in a mixture of ethanol and concentrated sulfuric acid (5:1 v/v).

-

The mixture is heated to reflux for 6-8 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude ethyl 2-amino-2-(3-fluorophenyl)acetate is purified by column chromatography on silica gel.

-

Diagram: Strecker Synthesis Pathway

Caption: Strecker synthesis of the target compound.

Reductive Amination: A Controlled Approach to C-N Bond Formation

Reductive amination offers a more controlled alternative to direct alkylation of amines and is a powerful tool for the synthesis of primary, secondary, and tertiary amines.[6][7] In the context of our target molecule, this pathway involves the reductive amination of an α-keto ester, ethyl 2-oxo-2-(3-fluorophenyl)acetate.

Mechanism:

The reaction proceeds through the formation of an imine intermediate from the α-keto ester and ammonia. This imine is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired α-amino ester.[6]

Experimental Protocol: Reductive Amination for Ethyl 2-amino-2-(3-fluorophenyl)acetate

-

To a solution of ethyl 2-oxo-2-(3-fluorophenyl)acetate (1.0 eq) in methanol, ammonium acetate (5.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Diagram: Reductive Amination Pathway

Caption: Reductive amination synthesis route.

Bucherer-Bergs Reaction and Subsequent Transformations

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to hydantoins from aldehydes or ketones, ammonium carbonate, and a cyanide source.[8][9][10][11][12] These hydantoin intermediates can then be hydrolyzed to the corresponding α-amino acid, which can be subsequently esterified.

Mechanism:

The reaction of 3-fluorobenzaldehyde with ammonium carbonate and sodium cyanide yields 5-(3-fluorophenyl)hydantoin. This hydantoin is then subjected to harsh hydrolytic conditions (strong acid or base) to cleave the heterocyclic ring and afford 3-fluorophenylglycine. Finally, esterification of the amino acid provides the target ethyl ester.

Experimental Protocol: Bucherer-Bergs and Subsequent Steps

-

Step 1: Synthesis of 5-(3-fluorophenyl)hydantoin:

-

A mixture of 3-fluorobenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1 v/v) is heated in a sealed vessel at 60-70 °C for 24 hours.

-

After cooling, the precipitate is collected by filtration, washed with water, and dried to give 5-(3-fluorophenyl)hydantoin.

-

-

Step 2: Hydrolysis to 3-Fluorophenylglycine:

-

The hydantoin is refluxed in a solution of barium hydroxide octahydrate (3.0 eq) in water for 48 hours.

-

The reaction is cooled, and carbon dioxide is bubbled through the solution to precipitate barium carbonate.

-

The mixture is filtered, and the filtrate is concentrated to yield crude 3-fluorophenylglycine.

-

-

Step 3: Esterification:

-

The crude amino acid is suspended in ethanol, and thionyl chloride (1.5 eq) is added dropwise at 0 °C.

-

The reaction is then refluxed for 4 hours.

-

The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

-

The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

-

Diagram: Bucherer-Bergs Pathway

Caption: Bucherer-Bergs synthesis pathway.

Enantioselective Synthesis Strategies

For most pharmaceutical applications, the stereochemistry of a chiral center is of paramount importance, as different enantiomers can exhibit vastly different biological activities. This section explores methods to obtain enantiomerically enriched or pure ethyl 2-amino-2-(3-fluorophenyl)acetate.

Asymmetric Strecker Synthesis

The development of asymmetric variants of the Strecker reaction has been a significant focus in organic synthesis.[13] These methods typically employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the addition of the cyanide nucleophile.

Using a Chiral Auxiliary:

A common approach involves the use of a chiral amine, such as (R)- or (S)-α-phenylethylamine, in place of ammonia.[13] This forms a chiral imine intermediate, which then undergoes diastereoselective cyanide addition. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis with a Chiral Auxiliary

-

A solution of 3-fluorobenzaldehyde (1.0 eq) and (R)-α-phenylethylamine (1.05 eq) in methanol is stirred at room temperature for 1 hour.

-

Trimethylsilyl cyanide (1.2 eq) is added, and the mixture is stirred for 24 hours.

-

The solvent is evaporated, and the residue is hydrolyzed with 6N HCl at reflux for 12 hours.

-

The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.

-

The aqueous layer is then concentrated, and the resulting amino acid is esterified as previously described.

Enzymatic Resolution

Enzymatic resolution provides a powerful and often highly selective method for separating enantiomers.[14][15][16][17] This can be achieved through the selective hydrolysis of one enantiomer of the racemic ester by a lipase or protease, or by the selective acylation of one enantiomer of the racemic amine.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Racemic ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene).

-

An acylating agent, such as ethyl acetate (excess), and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

-

The suspension is shaken at a controlled temperature (e.g., 40 °C) and the reaction is monitored by chiral HPLC.

-

Once approximately 50% conversion is reached, the enzyme is filtered off.

-

The filtrate is concentrated, and the acylated and unreacted amino esters are separated by column chromatography.

Diagram: Enantioselective Strategies Workflow

Caption: Workflows for enantioselective synthesis.

Data Summary and Comparison of Synthesis Pathways

The choice of a synthetic route is often a multifactorial decision based on considerations of yield, scalability, cost of starting materials, and the need for stereochemical control. The following table provides a comparative summary of the discussed pathways.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Strecker Synthesis | 3-Fluorobenzaldehyde | NH₄Cl, NaCN, EtOH, H₂SO₄ | 50-70% | Cost-effective, one-pot potential. | Use of highly toxic cyanide, harsh hydrolysis conditions. |

| Reductive Amination | Ethyl 2-oxo-2-(3-fluorophenyl)acetate | NH₄OAc, NaBH₃CN | 60-80% | Milder conditions, good functional group tolerance. | Starting α-keto ester may require separate synthesis. |

| Bucherer-Bergs | 3-Fluorobenzaldehyde | (NH₄)₂CO₃, NaCN, Ba(OH)₂ | 40-60% | Readily available starting materials. | Multiple steps, harsh hydrolysis, high temperatures. |

| Asymmetric Strecker | 3-Fluorobenzaldehyde | Chiral Amine, TMSCN | 40-60% | Direct access to enantiomerically enriched product. | Cost of chiral auxiliary, potential for racemization. |

| Enzymatic Resolution | Racemic Ester | Lipase, Acyl Donor | ~45% (for one enantiomer) | High enantioselectivity, mild conditions. | Maximum 50% yield for the desired enantiomer, requires separation. |

Purification and Characterization

Regardless of the synthetic route employed, the final product must be rigorously purified and characterized to ensure it meets the stringent quality standards required for pharmaceutical development.

Purification:

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system of ethyl acetate in hexanes is typically effective.

-

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Characterization:

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the target molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for ethyl 2-amino-2-(3-fluorophenyl)acetate.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. Chiral HPLC is necessary to determine the enantiomeric excess (ee) of enantiomerically enriched samples.[18][19]

Conclusion

The synthesis of ethyl 2-amino-2-(3-fluorophenyl)acetate can be accomplished through several viable pathways, each with its own set of advantages and challenges. The classical Strecker and Bucherer-Bergs reactions offer cost-effective routes to the racemic material from readily available starting materials. Reductive amination provides a milder and often higher-yielding alternative, provided the α-keto ester precursor is accessible. For applications requiring stereochemical purity, asymmetric Strecker synthesis and enzymatic resolution are powerful strategies. The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost considerations, and the desired enantiomeric purity. This guide provides the foundational knowledge for drug development professionals to make informed decisions and to successfully implement the synthesis of this critical pharmaceutical intermediate.

References

- Arkat USA, Inc. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia.

- MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983.

- MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983.

-

Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]

- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-752.

- University of California, Berkeley. (n.d.). Strecker Synthesis.

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- University of Groningen. (2001).

-

Chemistry Learner. (2023). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved from [Link]

- Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia.

- ResearchGate. (2024). Enzymatic resolution by Amano PS of ethyl (R)

- Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- ResearchGate. (2025). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- National Center for Biotechnology Information. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Chemical Science.

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.

- ChemRxiv. (n.d.).

- Google Patents. (n.d.). US3386888A - Resolution of racemic amino acids.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- BenchChem. (2025). HPLC method for 2-(Ethyl(phenyl)amino)

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). EP0239122A2 - Process for the enzymatic resolution of racemic 2-amino-1-alkanols.

- MDPI. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes.

- EvitaChem. (n.d.). Buy Ethyl 2-amino-2-(3-chlorophenyl)

- Agilent. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)

- Sigma-Aldrich. (n.d.). ethyl 2-[benzyl(ethyl)amino]-2-(4-fluorophenyl)

- National Center for Biotechnology Information. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Marine Drugs, 22(6), 253.

Sources

- 1. Strecker Synthesis: Definition, Example, and Mechanism [chemistrylearner.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [canov.jergym.cz]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 13. arkat-usa.org [arkat-usa.org]

- 14. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 15. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. EP0239122A2 - Process for the enzymatic resolution of racemic 2-amino-1-alkanols - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lcms.cz [lcms.cz]

Ethyl 2-amino-2-(3-fluorophenyl)acetate CAS number and structure

An In-depth Technical Guide to Ethyl 2-amino-2-(3-fluorophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-2-(3-fluorophenyl)acetate, a fluorinated α-amino acid ester of significant interest in medicinal chemistry and drug development. While a specific CAS number for this precise structure is not prominently listed in major chemical catalogs, indicating it is likely a novel or non-commercial entity, this guide extrapolates its properties and outlines robust synthetic pathways based on established organic chemistry principles. We will delve into the critical role of fluorination in modulating the physicochemical and pharmacokinetic properties of drug candidates, explore detailed synthetic methodologies for α-amino-α-aryl esters, and discuss the potential applications of this compound as a building block for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of fluorinated amino acids in their research.

Introduction: The Significance of Fluorinated Amino Acids in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3][4] Fluorinated amino acids, in particular, are valuable building blocks for creating peptides and small molecule drugs with enhanced pharmacokinetic profiles and improved efficacy.[][6]

Ethyl 2-amino-2-(3-fluorophenyl)acetate belongs to the class of α,α-disubstituted α-amino esters. The presence of the 3-fluorophenyl group at the α-position is anticipated to confer unique conformational constraints and metabolic properties, making it a valuable scaffold for exploring new chemical space in drug discovery.

Molecular Structure and Physicochemical Properties

While a dedicated CAS number for Ethyl 2-amino-2-(3-fluorophenyl)acetate is not readily found, its structure can be definitively inferred from its IUPAC name.

Structure:

Predicted Physicochemical Properties:

The properties of this compound can be estimated based on data from closely related analogs. Below is a table comparing predicted properties with those of similar commercially available compounds.

| Property | Ethyl 2-amino-2-(3-fluorophenyl)acetate (Predicted) | Ethyl 2-amino-2-(4-fluorophenyl)acetate[7] | Ethyl 2-amino-3-(3-fluorophenyl)propanoate[8] |

| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₂FNO₂ | C₁₁H₁₄FNO₂ |

| Molecular Weight | 197.21 g/mol | 197.21 g/mol | 211.23 g/mol |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | 52.32 Ų | 52.32 Ų |

| Predicted LogP | ~1.4 | 1.39 | ~2.0 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 3 | 3 | 4 |

Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate

The synthesis of α-amino-α-aryl esters can be achieved through several established methodologies. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical requirements.

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their derivatives.[9][10][11] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Workflow for Strecker Synthesis:

Caption: Generalized workflow for the Strecker synthesis of the target compound.

Experimental Protocol (Illustrative):

-

Iminonitrile Formation: To a solution of 3-fluorobenzaldehyde in methanol, add ammonium chloride and sodium cyanide. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-amino-2-(3-fluorophenyl)acetonitrile.

-

Hydrolysis and Esterification: Dissolve the crude aminonitrile in ethanol saturated with HCl gas. Heat the mixture to reflux for 4-6 hours. This step both hydrolyzes the nitrile to a carboxylic acid and catalyzes the Fischer esterification with the ethanol solvent.

-

Final Purification: After cooling, the solvent is removed in vacuo. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product can be purified by column chromatography.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a ketone or aldehyde, which can then be hydrolyzed to the desired α-amino acid.[12][13][14]

Workflow for Bucherer-Bergs Synthesis:

Caption: Synthetic pathway via the Bucherer-Bergs reaction.

Experimental Protocol (Illustrative):

-

Hydantoin Formation: In a pressure vessel, combine 3-fluorobenzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water. Heat the mixture at 60-70°C for several hours.

-

Isolation of Hydantoin: After cooling, the hydantoin product often precipitates and can be collected by filtration.

-

Hydrolysis: The isolated 5-(3-fluorophenyl)hydantoin is then hydrolyzed to the corresponding α-amino acid using a strong base (e.g., barium hydroxide) or acid at elevated temperatures.

-

Esterification: The resulting 2-amino-2-(3-fluorophenyl)acetic acid is then esterified using standard procedures, such as refluxing in ethanol with a catalytic amount of sulfuric acid.

Modern Asymmetric Approaches

For applications requiring enantiomerically pure compounds, asymmetric synthesis is necessary. Modern methods often employ chiral auxiliaries or catalysts to achieve high diastereoselectivity or enantioselectivity.[15] Catalytic asymmetric Strecker reactions and asymmetric alkylations of glycine enolate equivalents are powerful strategies.[16][17]

Role in Drug Development and Research

The incorporation of Ethyl 2-amino-2-(3-fluorophenyl)acetate into a drug candidate can offer several advantages, rooted in the unique properties of the fluorine atom.

Modulation of Pharmacokinetic Properties (ADME)

-

Metabolic Stability: The strong C-F bond can block metabolically labile C-H positions, preventing oxidative degradation by cytochrome P450 enzymes.[3] This can increase the half-life and oral bioavailability of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][4] This is a critical parameter for drugs targeting the central nervous system.

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the α-amino group.[4] This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and cell permeability.

Logical Relationship of Fluorine's Effects:

Caption: Key properties of fluorine and their impact on drug design.

Applications as a Synthetic Building Block

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a versatile building block for synthesizing more complex molecules. The amino and ester functionalities provide handles for a variety of chemical transformations:

-

Peptide Synthesis: The amino group can be protected (e.g., with Boc or Fmoc) and the ester hydrolyzed to the free acid, allowing for its incorporation into peptide chains via standard solid-phase or solution-phase peptide synthesis.

-

Heterocycle Synthesis: The bifunctional nature of this molecule makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many drug classes.

-

Derivatization: The amino group can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-amino-2-(3-fluorophenyl)acetate is unavailable, general precautions for handling α-amino esters and fluorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-amino-2-(3-fluorophenyl)acetate represents a valuable, albeit likely non-commercial, building block for modern drug discovery. Its structure combines the key features of an α-amino acid with the strategic placement of a fluorine atom, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthetic routes to this molecule are well-precedented, relying on classic and robust organic reactions like the Strecker and Bucherer-Bergs syntheses. For researchers and scientists in drug development, understanding the synthesis and potential impact of such fluorinated building blocks is crucial for the rational design of next-generation therapeutics with improved safety and efficacy profiles.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Mykhailiuk, P. K. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Future Medicinal Chemistry, 7(10), 1257-1279. [Link]

-

Roche, S. P., Samanta, S. S., & Gosselin, M. M. J. (2014). Autocatalytic one pot orchestration for the synthesis of α-arylated, α-amino esters. Organic & Biomolecular Chemistry, 12(10), 1549-1553. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Powers, J. P., & Seiple, I. B. (2022). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 24(43), 7949–7954. [Link]

-

Seiple, I. B., et al. (2022). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. ACS Publications. [Link]

-

Singh, S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Journal of Pharmaceutical Research International, 33(46B), 332-351. [Link]

-

Reddy, T. J. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

Alcaide, B., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5698–5702. [Link]

-

Jabeen, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6778. [Link]

-

ResearchGate. (2025, October 12). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

-

Richardson, P. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Taillades, J., et al. (1998). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Origins of Life and Evolution of the Biosphere, 28(2), 131-150. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 754-765. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1024. [Link]

-

Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1011-1031. [Link]

-

NPTEL. (n.d.). Lecture 32 : Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-(3-amino-2,5,6-tribromo-4-fluorophenyl)acetate. Retrieved from [Link]

-

Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(35), 6555–6559. [Link]

-

BuyersGuideChem. (n.d.). Ethyl 2-(4-amino-2-fluorophenyl)acetate suppliers and producers. Retrieved from [Link]

-

Trost, B. M., & Miller, J. R. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(5), 1394–1397. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Wang, Z., et al. (2018). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 9(24), 5429–5433. [Link]

-

Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 2829. [Link]

-

Taylor & Francis Online. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate in Organic Solvents

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a substituted α-amino acid ester, a structural motif of significant interest in medicinal chemistry and pharmaceutical development. As an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in organic solvents is paramount. This parameter governs critical process development aspects, including reaction kinetics, purification strategies (such as crystallization), and formulation of stable, bioavailable drug products.

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes foundational principles of physical chemistry, predictive insights from analogous structures, and a detailed, field-proven experimental protocol. Our objective is to equip the research and development scientist with the necessary tools to confidently approach the solubility characterization of this and similar compounds.

Molecular Profile and Predicted Physicochemical Properties

To anticipate the solubility behavior of Ethyl 2-amino-2-(3-fluorophenyl)acetate, we must first dissect its molecular structure and infer its key physicochemical properties. These properties provide a rational basis for solvent selection and for understanding the intermolecular forces that dictate solubility.

Molecular Structure:

The molecule comprises a central chiral carbon bonded to an amino group, an ethyl ester, and a 3-fluorophenyl group. This combination of functional groups imparts a unique set of properties that will govern its interactions with various solvents.

Table 1: Predicted Physicochemical Properties of Ethyl 2-amino-2-(3-fluorophenyl)acetate and Related Analogues

| Property | Predicted/Analog Value | Implication for Solubility |

| Molecular Weight | ~197.2 g/mol | A relatively low molecular weight generally favors solubility. |

| Topological Polar Surface Area (TPSA) | ~52.32 Ų[1] | This value, from a close analog, suggests a moderate polarity. The primary amine and ester carbonyl are the main contributors. TPSA is a good indicator of hydrogen bonding capacity.[2][3] |

| Calculated logP (cLogP) | ~1.68[1] | This value, from a related compound, indicates a degree of lipophilicity, suggesting that the compound will have an affinity for less polar organic solvents. LogP is a measure of the partition coefficient between octanol and water. |

| Hydrogen Bond Donors | 1 (from the -NH2 group)[1] | The ability to donate a hydrogen bond will be a key factor in its interaction with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 3 (from the -NH2 and two oxygen atoms in the ester)[1] | The capacity to accept hydrogen bonds will influence its solubility in protic solvents like alcohols. |

| pKa (predicted) | Basic (amine) and weakly acidic (α-proton) | The basicity of the amino group will be significantly influenced by the electron-withdrawing fluorine on the phenyl ring.[4][5] This will affect its solubility in acidic or basic media, though this guide focuses on neutral organic solvents. |

The Influence of the 3-Fluorophenyl Group:

The fluorine atom at the meta position of the phenyl ring is a critical feature. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[6] This can:

-

Reduce the basicity of the amino group: This may decrease its solubility in acidic media but can enhance its passage through nonpolar environments.[4]

-

Increase lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can favor solubility in nonpolar solvents.[4]

-

Introduce specific intermolecular interactions: The polarized C-F bond can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental guide.[2] The solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate will be determined by the balance of its polar (amino and ester groups) and nonpolar (ethyl chain and fluorophenyl ring) characteristics in relation to the properties of the solvent.

Solvent Classes and Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict good solubility in these solvents due to the potential for hydrogen bonding with the amino and ester groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can act as hydrogen bond acceptors. Given the solute's ability to donate a hydrogen bond from its amino group and its moderate polarity, moderate to good solubility is expected. Solvents like DMF and DMSO are often excellent solubilizers for a wide range of compounds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. Due to the polar nature of the amino and ester functionalities, we predict low solubility in highly nonpolar solvents. The fluorophenyl group's lipophilicity might slightly enhance solubility compared to a non-substituted phenyl ring, but the polar groups will likely dominate.

The interplay of these factors is illustrated in the following diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

Ethyl 2-amino-2-(3-fluorophenyl)acetate (of known purity)

-

High-purity organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) [7][8] Protocol:

-

Preparation of the Suspension:

-

To a glass vial, add a measured volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of Ethyl 2-amino-2-(3-fluorophenyl)acetate to the vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This is the cornerstone of achieving saturation. [9] * Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the suspension for a predetermined period. A common duration is 24 to 48 hours. [10]It is crucial to establish that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24h, 48h, 72h) and demonstrating that the measured concentration no longer changes. [9]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete removal of particulate matter, which would lead to an overestimation of solubility, the supernatant must be clarified. This is best achieved by:

-

a) Centrifuging the vial to pellet the solid.

-

b) Carefully drawing the supernatant into a syringe and immediately filtering it through a 0.45 µm syringe filter into a clean vial. The filter material must be compatible with the solvent.

-

-

-

Sample Dilution:

-

Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask.

-

Dilute to the mark with the same solvent used in the experiment. The dilution factor should be chosen to bring the final concentration into the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis via HPLC:

-

Prepare a multi-point calibration curve using standard solutions of Ethyl 2-amino-2-(3-fluorophenyl)acetate of known concentrations.

-

Analyze the diluted sample and the standards using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point for such a compound. [11] * Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L, and always report the temperature at which the measurement was made.

-

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the measured solubility value with appropriate units.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Equilibrium Time (h) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Methanol | 25 | 48 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | 48 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | 48 | Experimental Value | Calculated Value |

| Toluene | 25 | 48 | Experimental Value | Calculated Value |

Conclusion: A Pathway to Precise Solubility Characterization

While specific, pre-existing solubility data for Ethyl 2-amino-2-(3-fluorophenyl)acetate in a range of organic solvents is not readily found in the public domain, a robust scientific approach allows for its confident characterization. By understanding the molecule's physicochemical properties, particularly its polarity and hydrogen bonding capabilities as influenced by its amino, ester, and fluorophenyl groups, researchers can make informed decisions on solvent selection.

The definitive determination of solubility requires a rigorous experimental approach. The detailed shake-flask method provided in this guide represents a reliable and universally accepted protocol. Its successful implementation, coupled with a validated analytical technique such as HPLC, will yield the precise and reproducible data essential for advancing pharmaceutical research and development. This integrated approach of theoretical prediction and empirical verification provides a complete and trustworthy framework for any scientist working with this important compound.

References

-

Scribd. (n.d.). Solubility Determination Methods in USP | PDF. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

MDPI. (2022, March 28). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

-

PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental solubility versus Marvin log P for the PROTAC data.... Retrieved from [Link]

-

Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

-

ACS Publications. (2021, May 17). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

-

PMC. (2023, November 17). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved from [Link]

-

PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

-

PMC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2023, May 12). A Review on Development and validation of HPLC method. Retrieved from [Link]

-

PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

-

European Academic Research. (2019, January 15). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. Retrieved from [Link]

-

NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. Retrieved from [Link]

-

SlideShare. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijrpas.com [ijrpas.com]

- 8. euacademic.org [euacademic.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. pharmtech.com [pharmtech.com]

Comprehensive Stability Profile and Storage Protocol: Ethyl 2-amino-2-(3-fluorophenyl)acetate

The following technical guide details the stability profile and storage protocols for Ethyl 2-amino-2-(3-fluorophenyl)acetate .

This guide is structured for researchers and process chemists, focusing on the specific degradation mechanisms inherent to fluorinated phenylglycine esters and providing self-validating protocols for their handling.

Executive Technical Summary

Ethyl 2-amino-2-(3-fluorophenyl)acetate (CAS: Analogous to 72216-06-9) is a chiral

Critical Stability Warning: The stability of this compound is binary depending on its protonation state:

-

As a Hydrochloride Salt (HCl): High stability. Can be stored for months/years at 2–8°C under desiccation.

-

As a Free Base: High Instability. The free base undergoes rapid intermolecular cyclization to form a diketopiperazine (DKP) derivative, even at room temperature. It also absorbs atmospheric CO

to form carbamates.

Core Recommendation: Always isolate and store this compound as the HCl salt . Generate the free base in situ only immediately prior to the next synthetic step.

Physicochemical Degradation Profile

To ensure data integrity, one must understand the causality of degradation. The 3-fluorophenyl moiety and the benzylic position create specific vulnerabilities.

A. Dimerization (The "Free Base" Risk)

The primary degradation pathway for the free base is intermolecular aminolysis . The unprotonated amine of one molecule attacks the ester carbonyl of another, releasing ethanol and forming a linear dimer, which rapidly cyclizes to a stable 2,5-diketopiperazine (DKP) .

-

Kinetics: Second-order reaction. Rate increases significantly with concentration and temperature.

-

Prevention: Protonation of the amine (Salt formation) completely inhibits this pathway by removing the nucleophile.

B. Hydrolysis

The ester bond is susceptible to hydrolysis, reverting the compound to 2-amino-2-(3-fluorophenyl)acetic acid .

-

Catalysis: Acid or Base catalyzed.[1]

-

Impact of Fluorine: The electron-withdrawing effect of the fluorine atom (via induction) on the phenyl ring makes the ester carbonyl slightly more electrophilic, potentially increasing the rate of hydrolysis compared to non-fluorinated analogs.

C. Racemization (Chiral Integrity)

If the compound is enantiomerically pure (e.g., R-isomer), racemization is a critical risk.

-

Mechanism: The

-proton is benzylic. The electron-withdrawing ester group and the 3-fluorophenyl ring increase the acidity of this proton ( -

Trigger: Exposure to weak bases (e.g., Et

N, bicarbonate) or polar aprotic solvents can promote enolization, leading to loss of optical purity.

D. Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

Figure 1: Mechanistic degradation pathways showing the critical instability of the free base leading to DKP formation.

Storage & Handling Protocols

Protocol A: Long-Term Storage (HCl Salt)

Applies to: Bulk powder storage.

-

Form: Ensure the compound is the Hydrochloride (HCl) salt .

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Why Amber? Although not highly photosensitive, fluorinated aromatics can undergo slow photolytic degradation over years.

-

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Note: -20°C is acceptable but usually unnecessary for the salt form unless storing for >2 years.

-

-

Desiccation: Store the vial inside a secondary container (desiccator) or a sealed bag with silica gel packets.

Protocol B: Handling the Free Base

Applies to: Synthesis workflows where the free amine is required.

-

Generation: Neutralize the salt (e.g., with NaHCO

or K -

Temperature: Keep all solutions < 10°C during extraction and handling.

-

Usage Window: Use the free base solution within 1–2 hours .

-

Do NOT concentrate the free base to dryness unless absolutely necessary. Concentration increases the rate of DKP formation exponentially.

-

-

Solvent Choice: Avoid alcohols (transesterification risk). Use non-nucleophilic solvents like Dichloromethane (DCM) or Toluene.

Analytical Monitoring (Quality Control)

To validate stability, use the following self-validating analytical checks.

Table 1: Quality Control Parameters

| Parameter | Method | Acceptance Criteria | Degradation Indicator |

| Purity | HPLC-UV (254 nm) | > 98.0% | Appearance of DKP peak (typically elutes later than monomer due to lipophilicity). |

| Chiral Purity | Chiral HPLC | > 99.0% ee | Appearance of enantiomer peak (Racemization). |

| Water Content | Karl Fischer (KF) | < 0.5% w/w | High water content accelerates hydrolysis. |

| Appearance | Visual | White crystalline solid | Yellowing indicates oxidation; gumming indicates DKP/polymerization. |

HPLC Method for Stability Tracking (Suggested)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Rationale: Acidic mobile phase suppresses the amine, ensuring sharp peak shape and preventing on-column degradation during analysis.

Decision Tree for Storage and Usage

Use this workflow to determine the correct action based on the current state of your material.

Figure 2: Operational decision tree for handling Ethyl 2-amino-2-(3-fluorophenyl)acetate.

References

-

Sigma-Aldrich. (R)-2-Amino-2-(3-fluorophenyl)acetic acid Product Specification. (Accessed 2026). Lists storage conditions for the free acid analog as room temperature/inert, implying higher sensitivity for the ester derivative. Link

-

Sivakua, T., & Smith, J. (2023).[1][2] Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. National Institutes of Health (PMC). Discusses the increased susceptibility of phenylglycine derivatives to racemization due to aromatic ring induction. Link

-

Quora/Reddit Chemistry Communities. Stability of Amino Acid Esters: Salt vs Free Base. (Consolidated Community Consensus). Confirms the universal instability of alpha-amino ester free bases due to DKP formation. Link

-

ChemScene. Ethyl 2-amino-2-(2-fluorophenyl)acetate SDS. Provides baseline storage data (2-8°C) for the structural ortho-isomer. Link

Sources

theoretical calculations on Ethyl 2-amino-2-(3-fluorophenyl)acetate

A Theoretical Framework for Drug Design & Bioisosteric Analysis

Executive Summary

This technical guide provides a comprehensive theoretical framework for analyzing Ethyl 2-amino-2-(3-fluorophenyl)acetate , a critical chiral intermediate in the synthesis of beta-lactam antibiotics and kinase inhibitors. By integrating Density Functional Theory (DFT) with ADMET profiling, this document outlines the protocols necessary to predict the molecule's stability, reactivity, and pharmacokinetic behavior.

The presence of the fluorine atom at the meta position of the phenyl ring acts as a bioisostere, significantly altering the electronic landscape compared to the parent phenylglycine. This guide details the methodology to quantify these effects using the B3LYP/6-311++G(d,p) level of theory.[1][2][3]

Computational Methodology & Workflow

To ensure high-fidelity results, a hierarchical computational approach is required. The workflow moves from low-cost molecular mechanics to high-level quantum mechanical calculations.

1.1 The Theoretical Pipeline

The following diagram illustrates the required workflow to transition from a 2D sketch to validated quantum mechanical properties.

Figure 1: Hierarchical computational workflow for profiling fluorinated amino acid esters.

1.2 Selection of Theory Level

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between cost and accuracy for organic thermochemistry.

-

Basis Set: 6-311++G(d,p) is mandatory.

-

Diffuse functions (++): Critical for describing the lone pairs on the amine nitrogen and carbonyl oxygen, as well as the electron-rich fluorine atom.

-

Polarization functions (d,p): Essential for accurately modeling the C-F bond and hydrogen bonding interactions.

-

-

Solvation: The IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) should be applied using water (

) or ethanol (

Structural & Electronic Analysis

2.1 Geometric Optimization

The fluorine substitution at the meta position induces an inductive effect (-I), slightly shortening the adjacent C-C bonds compared to unsubstituted phenylglycine.

Key Geometric Parameters to Monitor:

-

Torsion Angle (

): The rotation of the ethyl ester group relative to the phenyl ring determines the molecule's ability to fit into enzyme active sites. -

Planarity: The phenyl ring must remain planar, but the amino-acetate backbone will adopt a specific dihedral angle to minimize steric clash with the fluorine atom.

2.2 Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of kinetic stability.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen lone pair and the phenyl ring

-system. This region acts as the nucleophile. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the ester and the

system of the phenyl ring. This region is susceptible to nucleophilic attack.

Reactivity Logic Diagram:

Figure 2: Relationship between FMO energies and global reactivity descriptors.

2.3 Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and the fluorine atom . These are H-bond acceptors.

-

Blue Regions (Positive Potential): Concentrated around the amine hydrogens . These are H-bond donors.

-

Significance: The fluorine atom creates a localized negative electrostatic patch that differs from the hydrogen it replaced, potentially altering binding affinity in hydrophobic pockets.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors must be calculated to predict chemical behavior. These values quantify the molecule's "softness" or likelihood to react.

| Descriptor | Formula | Physical Interpretation |

| Ionization Potential (I) | Energy required to remove an electron (oxidation). | |

| Electron Affinity (A) | Energy released when adding an electron (reduction). | |

| Chemical Hardness ( | Resistance to electron cloud deformation. Higher = More stable. | |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for drug-receptor binding). |

Note: A high electrophilicity index suggests the molecule may act as a strong electrophile in covalent binding scenarios.

Pharmacokinetic Profiling (ADMET)

Theoretical calculations must extend beyond quantum mechanics to drug-likeness.

4.1 Lipinski’s Rule of 5 Compliance

The ethyl ester moiety increases lipophilicity compared to the free acid.

-

Molecular Weight: ~197.21 g/mol (Pass < 500)

-

H-Bond Donors: 1 (Amine group) (Pass < 5)

-

H-Bond Acceptors: 3 (N, O, F) (Pass < 10)

-

LogP (Predicted): ~2.1 - 2.5. The fluorine atom typically increases LogP by 0.2–0.4 units compared to the non-fluorinated analog, improving membrane permeability.

4.2 Bioavailability Radar

The fluorine substitution at the meta position is strategically chosen to block metabolic oxidation at that site (metabolic blocking), potentially increasing the half-life (

Experimental Protocols

To replicate these theoretical results, follow these specific protocols using standard computational chemistry software (e.g., Gaussian 16, GAMESS, or ORCA).

Protocol A: Geometry Optimization & Frequency

Input Specification:

-

System: Ethyl 2-amino-2-(3-fluorophenyl)acetate (S-enantiomer).

-

Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(IEFPCM, Solvent=Water)

-

Convergence Criteria: SCF=Tight, Opt=VeryTight.

-

Validation: Ensure zero imaginary frequencies in the output. If imaginary frequencies exist, the structure is a transition state, not a minimum.

Protocol B: NMR Shift Prediction (GIAO Method)

To validate the synthesized structure against theoretical models:

-

Route Section: #P B3LYP/6-311++G(d,p) NMR SCRF=(IEFPCM, Solvent=Chloroform)

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

-

Calculation:

. -

Target: The

NMR shift is highly sensitive to the meta position and should be the primary validation marker.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

Sources

Methodological & Application

Application Note: Precision Acylation of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Executive Summary

The acylation of Ethyl 2-amino-2-(3-fluorophenyl)acetate is a pivotal transformation in the synthesis of fluorinated non-natural amino acid derivatives, often employed in protease inhibitors and peptidomimetics. While conceptually simple, this reaction presents specific challenges due to the electronic effects of the 3-fluorophenyl group . The electron-withdrawing nature of the fluorine atom renders the

This guide details two optimized protocols designed to balance reactivity with chiral integrity:

-

Method A (Acid Chloride/Anhydride): For robust, scalable synthesis of simple amides (e.g., Acetyl, Benzoyl).

-

Method B (Coupling Agents): For convergent synthesis with complex carboxylic acids.

Chemical Context & Mechanistic Insights

Substrate Properties

The starting material is typically supplied as the hydrochloride salt (HCl salt ) to prevent auto-condensation (diketopiperazine formation) and hydrolysis.

-

CAS (Generic/Analogous): 457654-51-2 (Propanoate analog used for reference); Phenylglycine analogs are widely available.

-

Structure: Ethyl ester of 3-fluorophenylglycine.

-

Key Reactivity Feature: The amine is a secondary benzylic amine (if N-alkylated) or primary (as in this case). The 3-F substitution exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine compared to unsubstituted phenylglycine.

The Racemization Trap

The

-

Risk: Use of strong bases (e.g., DBU, excess TEA) or high temperatures can deprotonate the

-carbon, leading to an achiral enolate and subsequent racemization. -

Control Strategy: Use mild bases (NMM, DIPEA) in stoichiometric precision and maintain low temperatures (

) during the exotherm.

Experimental Protocols

Method A: Acylation via Acid Chlorides/Anhydrides

Best for: Acetylation, Benzoylation, Cbz-protection.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (HCl Salt) | 1.0 | Starting Material |

| Acyl Chloride / Anhydride | 1.1 - 1.2 | Electrophile |

| DIPEA (Hünig's Base) | 2.2 | Base (1.0 eq to neutralize HCl, 1.2 eq to scavenge acid) |

| DCM (Anhydrous) | [0.1 M] | Solvent (Non-nucleophilic) |

| DMAP | 0.05 | Catalyst (Optional, only for sluggish anhydrides) |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Solubilization: Suspend Ethyl 2-amino-2-(3-fluorophenyl)acetate HCl in anhydrous Dichloromethane (DCM).

-

Neutralization (Critical): Cool the suspension to

. Add DIPEA dropwise. Observation: The suspension should clear as the free base is liberated. -

Acylation: Add the Acid Chloride (diluted in minimal DCM) dropwise over 15 minutes. Maintain internal temp

. -

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: TLC (Check for disappearance of free amine; Ninhydrin stain active).

-

-

Quench: Add saturated

solution. -

Work-up: Extract with DCM (

). Wash organics with -

Drying: Dry over

, filter, and concentrate.

Method B: Precision Coupling (EDC/HOBt)

Best for: Coupling with chiral amino acids or valuable carboxylic acids.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Carboxylic Acid (R-COOH) | 1.1 | Coupling Partner |

| Substrate (HCl Salt) | 1.0 | Amine Source |

| EDC | 1.2 | Carbodiimide Activator |

| HOBt (or Oxyma) | 1.2 | Racemization Suppressor |

| NMM (N-Methylmorpholine) | 2.5 | Mild Base |

| DMF / DCM (1:1) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Activation: Dissolve Carboxylic Acid, EDC, and HOBt in DMF/DCM at

. Stir for 15 mins to form the active ester. -

Addition: Add the Substrate (HCl salt) followed immediately by NMM.

-

Incubation: Stir at

for 1 hour, then allow to warm to RT overnight (12–16h). -

Work-up: Dilute with Ethyl Acetate (EtOAc). Wash aggressively with

(to remove DMF), then

Visualization & Logic

Mechanistic Pathway & Racemization Risk

The following diagram illustrates the desired pathway versus the racemization pitfall driven by the 3-Fluoro electronic effect.

Caption: Mechanistic flow showing the standard acylation pathway (Green) and the base-induced racemization risk (Red) exacerbated by the electron-withdrawing 3-fluorophenyl group.

Experimental Workflow (Method A)

Caption: Step-by-step workflow for the acylation protocol using acid chlorides, emphasizing temperature control.

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester | Ensure anhydrous solvents; avoid aqueous base workups for extended periods. |

| Racemization | Base too strong / Temp too high | Switch from TEA to NMM or DIPEA. Keep reaction at |

| Incomplete Reaction | Low nucleophilicity (3-F effect) | Add catalytic DMAP (5 mol%) or extend reaction time. |

| Precipitate | Amine HCl salt not dissolving | Ensure sufficient solvent volume; sonicate before cooling. |

References

using Ethyl 2-amino-2-(3-fluorophenyl)acetate in peptide synthesis

Advanced Application Note: Utilization of Ethyl 2-amino-2-(3-fluorophenyl)acetate in Peptide Synthesis and Structural Biology

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development and structural biology. Ethyl 2-amino-2-(3-fluorophenyl)acetate—the ethyl ester of 3-fluorophenylglycine (3-F-Phg)—is a highly specialized building block. The introduction of a fluorine atom on the phenyl ring modulates the lipophilicity and proteolytic stability of the resulting peptide, while simultaneously providing an exceptional

However, utilizing phenylglycine derivatives in Solid-Phase Peptide Synthesis (SPPS) presents a notorious mechanistic challenge: severe racemization during chain elongation[2]. This application note provides an authoritative guide on the physicochemical rationale behind these challenges, details self-validating protocols for epimerization-free synthesis, and explores its applications in structural biology and mutasynthesis.

Physicochemical Rationale & Mechanistic Insights

The Role of the 3-Fluoro Substitution

Fluorine is the most electronegative element, and its incorporation into the meta-position of a phenylglycine side chain exerts a strong inductive electron-withdrawing effect. In medicinal chemistry, this modification is strategically used to lower the pKa of neighboring amines, increase metabolic stability against proteases, and alter the conformational landscape of the peptide backbone. Furthermore, the 100% natural abundance and high gyromagnetic ratio of the

The Racemization Challenge in Phenylglycine Derivatives

The fundamental barrier to utilizing 3-F-Phg in SPPS is the extreme acidity of its

During standard Fmoc-SPPS, peptides are exposed to basic conditions twice per cycle: during Fmoc deprotection (typically 20% piperidine) and during amino acid activation/coupling (typically utilizing N,N-diisopropylethylamine, DIPEA). Research demonstrates that the base-catalyzed coupling step of the activated Fmoc-Phg species is the primary culprit for racemization[2]. Strong bases like DIPEA (

Caption: Base-catalyzed racemization pathway of activated 3-fluorophenylglycine via an achiral enolate.

To circumvent this, causality dictates the use of a weaker, sterically hindered base. 2,4,6-Trimethylpyridine (TMP, collidine) possesses a

Applications in Drug Discovery & Structural Biology

F NMR Probes for Membrane-Associated Peptides

Membrane-active peptides, such as antimicrobial peptides (AMPs) like PGLa and Gramicidin S, undergo complex conformational changes upon binding to lipid bilayers[5]. By incorporating 3-F-Phg into the peptide backbone, researchers can utilize solid-state

Caption: Workflow for structural analysis of membrane-associated peptides using 19F NMR labeling.

Mutasynthesis of Non-Ribosomal Peptide Antibiotics

Phenylglycine derivatives are critical components of streptogramin antibiotics (e.g., pristinamycin I)[7]. In mutasynthesis, genetically engineered bacterial strains lacking the natural phenylglycine biosynthesis pathway are fed synthetic derivatives like 3-F-Phg. The non-ribosomal peptide synthetases (NRPSs) incorporate the fluorinated analog, generating novel antibiotic derivatives with potentially superior efficacy against drug-resistant pathogens[7].

Quantitative Data: Mitigating Epimerization

The choice of coupling reagent and base is the single most critical variable when handling phenylglycine derivatives. The table below summarizes the quantitative impact of various coupling conditions on the epimerization of phenylglycine residues during SPPS, demonstrating the absolute necessity of the COMU/TMP system[2].

| Coupling Reagent | Base Used | Base | Activation Speed | Observed D-Epimer (%) | Recommendation |

| HATU | DIPEA | 10.5 | Very Fast | 18.5% - 25.0% | Do Not Use |

| HATU | NMM | 7.4 | Fast | 5.0% - 8.2% | Marginal |

| DEPBT | TMP | 7.4 | Slow | < 1.0% | Acceptable |

| COMU | TMP | 7.4 | Very Fast | < 0.5% | Optimal |

Table 1: Impact of coupling reagents and bases on the racemization of Phenylglycine derivatives during Fmoc-SPPS. Data extrapolated from standardized Phg coupling models[2].

Validated Experimental Protocols

Because Ethyl 2-amino-2-(3-fluorophenyl)acetate is supplied as an ester, it must first be hydrolyzed and N-protected before it can be utilized in standard Fmoc-SPPS.

Protocol A: Saponification and Fmoc-Protection (Self-Validating)

Objective: Convert Ethyl 2-amino-2-(3-fluorophenyl)acetate to Fmoc-3-F-Phg-OH without inducing racemization.

-

Hydrolysis : Dissolve 10 mmol of Ethyl 2-amino-2-(3-fluorophenyl)acetate in 20 mL of Tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath to minimize base-catalyzed racemization during saponification.

-

Add 12 mmol of Lithium Hydroxide (LiOH) dissolved in 10 mL of deionized water dropwise over 15 minutes. Stir at 0 °C for 2 hours.

-

Validation Check 1 : Monitor the disappearance of the ester via TLC (Hexane:EtOAc 1:1).

-

Fmoc Protection : Once hydrolysis is complete, add 12 mmol of Sodium Bicarbonate (NaHCO

) to the reaction mixture, maintaining 0 °C. -

Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 10 mL of THF and add dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup : Evaporate the THF under reduced pressure. Dilute the aqueous layer with 30 mL of water and wash twice with 20 mL of Diethyl Ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2.0 using 1M HCl (perform carefully at 0 °C). Extract the precipitating product with Ethyl Acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na

SO -

Validation Check 2 : Confirm enantiomeric purity (>98% ee) using Chiral HPLC before proceeding to SPPS.

Protocol B: Epimerization-Free SPPS Coupling

Objective: Couple Fmoc-3-F-Phg-OH to the growing peptide chain on solid support.

-

Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Causality note: Keep deprotection times strictly to 5 minutes to prevent base-catalyzed epimerization of previously coupled Phg residues[2]. Wash thoroughly with DMF (5 times).

-

Activation : In a separate vial, dissolve 3.0 equivalents of Fmoc-3-F-Phg-OH and 3.0 equivalents of COMU in minimal DMF.

-

Add 6.0 equivalents of TMP (2,4,6-trimethylpyridine) to the vial. Causality note: COMU provides rapid activation, while the steric bulk of TMP prevents

-proton abstraction[2]. -